3-(1-benzofuran-2-yl)propan-1-amine
Description
Contextualization within Benzofuran (B130515) Chemical Research
The benzofuran core of the molecule provides a rigid, aromatic platform that is central to the design of a vast number of biologically active compounds and functional materials.
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is widely regarded as a privileged scaffold in drug discovery. nih.govnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govorganic-chemistry.org The benzofuran nucleus is a key structural feature in compounds with anti-inflammatory, antimicrobial, antitumor, and antiviral properties. nih.govauburn.edu
The versatility of the benzofuran ring allows it to act as a structural mimic or pharmacophore for various biological targets. Its derivatives are found in clinically approved drugs and are continually explored for new therapeutic applications. nih.gov The inherent aromaticity and relative stability of the benzofuran system, combined with the numerous sites available for functionalization, make it an attractive starting point for the development of compound libraries aimed at discovering new lead structures. nih.gov
Table 1: Examples of Bioactive Benzofuran-Containing Compounds
| Compound Name | Biological Activity/Application |
|---|---|
| Amiodarone | Antiarrhythmic agent |
| Psoralen | Used in treatment for skin diseases like psoriasis |
| Moracin D | Anti-inflammatory and antioxidant activities |
This table presents examples of compounds containing the benzofuran scaffold and their noted biological significance.
The synthesis of the benzofuran ring system dates back to 1870, when it was first prepared by Perkin. nih.gov Early methods often required harsh conditions and offered limited scope for substrate variation. Over the decades, the methodologies for constructing this important heterocycle have evolved significantly, driven by the need for more efficient, versatile, and environmentally benign processes.
Classic methods for benzofuran synthesis include the Perkin rearrangement and the Rap-Stoermer reaction. The Rap-Stoermer reaction, a condensation between α-haloketones and salicylaldehydes, remains a widely used method for creating 2-acylbenzofurans. researchgate.netresearchgate.net Recent advancements have optimized this reaction using catalysts like triethylamine (TEA) under solvent-free conditions, enhancing its efficiency and green credentials. researchgate.netscribd.com
The advent of transition-metal catalysis revolutionized benzofuran synthesis. Palladium-catalyzed reactions, in particular, have become a cornerstone for modern approaches. elsevier.es The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is frequently employed to couple o-halophenols with alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.org This strategy offers high yields and excellent functional group tolerance. nih.gov Other transition metals, including copper, rhodium, and nickel, have also been successfully utilized in catalytic cycles to construct the benzofuran core. nih.govacs.orgthieme.de
Table 2: Comparison of Selected Benzofuran Synthesis Methodologies | Method | Typical Reactants | Catalyst/Conditions | Advantages | | :--- | :--- | :--- | :--- | | Rap-Stoermer Reaction | Salicylaldehyde, α-Haloketone | Base (e.g., TEA, K₂CO₃) | Well-established, good for 2-acylbenzofurans. researchgate.netresearchgate.net | | Perkin Rearrangement | Coumarin derivatives | Historical significance. jocpr.com | | Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd/Cu catalyst | High yields, excellent functional group tolerance. nih.govnih.gov | | C-H Activation/Oxidation | 2-Hydroxystyrene, Iodobenzene | Palladium catalyst | High synthetic efficiency. |
This interactive table summarizes key features of historical and modern methods for synthesizing the benzofuran ring system.
Importance of the Propanamine Moiety in Chemical Synthesis and Derivatization
Primary amines are fundamental building blocks in organic synthesis due to the versatile reactivity of the –NH₂ group. enamine.net The lone pair of electrons on the nitrogen atom makes primary amines effective nucleophiles and bases, allowing them to participate in a vast range of chemical reactions. auburn.edu
This functional group is a key precursor for the synthesis of a wide variety of other functionalities. For instance, primary amines readily react with acyl halides or anhydrides to form stable amide bonds, a cornerstone of peptide synthesis and polymer chemistry. They can undergo N-alkylation with alkyl halides, although this can sometimes lead to overalkylation, producing secondary and tertiary amines. wikipedia.orgpressbooks.pub Reductive amination with aldehydes and ketones is another powerful method for forming new carbon-nitrogen bonds. The primary amine group is integral to the synthesis of many pharmaceuticals, agrochemicals, and dyes. enamine.net
The three-carbon (propyl) chain linking the benzofuran ring to the amine group imparts significant conformational flexibility to the molecule. Rotation around the single carbon-carbon bonds allows the chain to adopt numerous spatial arrangements. The stability of these conformations is governed by steric and electronic effects.
The most stable conformations for an alkyl chain are staggered arrangements, which minimize repulsive steric interactions between adjacent groups. For a propane (B168953) chain, the key conformations are described as anti and gauche. libretexts.orgsparknotes.com
Anti conformation: The bulkiest groups at either end of a bond are positioned 180° apart. This is typically the lowest energy and most stable conformation as it minimizes steric hindrance. sparknotes.comlumenlearning.com
Gauche conformation: The bulkiest groups are positioned at a 60° dihedral angle to each other. This staggered conformation is generally higher in energy than the anti form due to a modest steric clash known as a gauche interaction. libretexts.orgsparknotes.com
The molecule will constantly interconvert between these conformations at room temperature, but it will spend most of its time in the lower-energy states. lumenlearning.com This flexibility is crucial in fields like medicinal chemistry, where the ability of a molecule's side chain to adopt a specific conformation can be critical for effective binding to a biological target like a protein receptor or enzyme active site. msu.edunih.gov
Current Research Trajectories and Future Directions for 3-(1-Benzofuran-2-yl)propan-1-amine and Related Structures
While specific research focusing exclusively on this compound is not extensively reported in the literature, its structure suggests clear directions for future investigation based on the known chemistry of its components. Research on structurally similar compounds, such as those with different alkylamine chains or substitutions on the benzofuran ring, provides a roadmap for potential applications.
The primary amine serves as an ideal point for derivatization. Future research could involve using this handle to synthesize libraries of amides, sulfonamides, or ureas. These new derivatives could then be screened for various biological activities, leveraging the established pharmacological potential of the benzofuran scaffold. For instance, palladium-catalyzed reactions have been effectively used to create 2-(aminomethyl)benzo[b]furans as part of programs seeking new pharmacologically active agents. nih.gov
Furthermore, the synthesis of this compound and its analogs would likely employ modern catalytic methods to attach the side chain to the C2 position of the benzofuran ring. Research into novel, efficient synthetic routes to 2-alkylamine substituted benzofurans is an active area. This includes developing one-pot procedures and utilizing greener catalysts to improve yield and reduce environmental impact.
The conformational flexibility of the propanamine chain could be explored in computational and structural biology studies. Understanding how this chain interacts with biological macromolecules could guide the design of more potent and selective inhibitors for various enzyme or receptor targets. The combination of a proven pharmacophore (benzofuran) with a versatile and flexible linker (propanamine) makes this class of compounds a promising area for continued exploration in medicinal chemistry.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
This table provides basic calculated physicochemical data for the title compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKWHQEZWRCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 1 Benzofuran 2 Yl Propan 1 Amine
Strategies for the Construction of the Benzofuran (B130515) Core
The benzofuran ring system is a common motif in numerous natural products and pharmacologically active compounds. acs.org Its synthesis has been the subject of extensive research, leading to a variety of effective methods.
Classical Cyclization and Rearrangement Reactions
Classical methods for benzofuran synthesis often rely on intramolecular cyclization and rearrangement reactions, which are foundational to organic chemistry.
One prominent example is the intramolecular Wittig reaction . This reaction typically involves the formation of a phosphorus ylide from a suitably substituted phosphonium (B103445) salt, which then reacts with a carbonyl group within the same molecule to form the furan (B31954) ring. For instance, 2-arylbenzofurans have been synthesized using a convergent route where the key step is an intramolecular Wittig reaction to form the benzofuran ring. oregonstate.edu
The general approach involves the preparation of an ortho-acyloxyphenyl phosphonium salt, which upon treatment with a base, generates the corresponding ylide. This ylide then undergoes intramolecular condensation with the ester carbonyl to afford the benzofuran ring.
Table 1: Key Features of the Intramolecular Wittig Reaction for Benzofuran Synthesis
| Feature | Description |
| Key Intermediate | ortho-substituted phenyl phosphonium ylide |
| Reactants | ortho-hydroxyaryl ketones/aldehydes and a phosphine (B1218219) |
| Reaction Type | Intramolecular olefination |
| Advantages | Convergent synthesis, good for specific substitution patterns |
Transition-Metal-Catalyzed Coupling Approaches
Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of benzofurans has greatly benefited from these advancements.
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of benzofuran synthesis, it can be employed in a tandem fashion. For example, the coupling of an ortho-halo- or ortho-triflyloxy-phenol with an organoboron reagent can be followed by an intramolecular cyclization to furnish the benzofuran ring. A strategy combining Suzuki-Miyaura coupling with oxidative cyclization has been described for the generation of benzofuran scaffolds. nih.govmdpi.com
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of benzofuran synthesis. A common strategy involves the coupling of an ortho-iodophenol with a terminal alkyne, catalyzed by palladium and copper complexes. acs.org The resulting 2-alkynylphenol can then undergo intramolecular cyclization to yield the benzofuran. One-pot procedures that combine the Sonogashira coupling with the subsequent cyclization are particularly efficient. unl.pt
Table 2: Comparison of Suzuki-Miyaura and Sonogashira Coupling for Benzofuran Synthesis
| Reaction | Catalyst System | Key Intermediates | Advantages |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Arylboronic acids/esters | Mild reaction conditions, high functional group tolerance |
| Sonogashira Coupling | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst, Base | Terminal alkynes | Direct introduction of an alkynyl group, can be part of a one-pot sequence |
Oxidative Cyclization and Intramolecular Friedel-Crafts Reactions
Oxidative cyclization offers a direct route to benzofurans from less functionalized precursors. For instance, phenols and alkynes can undergo a copper-catalyzed aerobic oxidative cyclization to regioselectively produce polysubstituted benzofurans. researchgate.netnih.gov This transformation involves the sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by the oxidative cyclization.
Intramolecular Friedel-Crafts reactions are another classical yet effective method for constructing the furan ring of the benzofuran system. This acid-catalyzed reaction involves the cyclization of a suitable precursor, such as an α-phenoxy ketone. The regioselectivity of the cyclization is a key consideration, often influenced by the substitution pattern of the aromatic ring. researchgate.net For instance, the cyclization of an α-phenoxycarbonyl compound can be used to build the five-membered furanoid ring. mdpi.com A simple one-pot method has been developed for the synthesis of benzofuran derivatives through a Friedel-Crafts alkylation followed by an oxidative cyclization.
Approaches for the Introduction and Modification of the Propanamine Side Chain
Once the benzofuran core is established, the next critical step is the introduction of the 3-propanamine side chain at the 2-position.
Nucleophilic Substitution and Alkylation Strategies
A direct approach to installing the side chain involves the alkylation of a suitable benzofuran nucleophile with a three-carbon electrophile bearing a protected amine or a precursor group. For example, 2-lithiated benzofuran, generated by deprotonation of benzofuran with a strong base like n-butyllithium, can act as a nucleophile. This can then react with an electrophile such as a 1-halo-3-protected-aminopropane. Subsequent deprotection would yield the desired 3-(1-benzofuran-2-yl)propan-1-amine.
Alternatively, a benzofuran derivative with an electrophilic group at the 2-position can be reacted with a nucleophile containing the three-carbon amine chain.
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for the formation of amines. This two-step process, which can often be performed in a single pot, involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine.
To synthesize this compound via this route, a suitable precursor would be 3-(1-benzofuran-2-yl)propanal. This aldehyde can be prepared through various methods, such as the oxidation of the corresponding alcohol, 3-(1-benzofuran-2-yl)propan-1-ol. The propanal can then be subjected to reductive amination with ammonia, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the target primary amine. The synthesis of a metabolite of 5-APB, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, involved a reduction step that could be conceptually applied here.
Table 3: Comparison of Side Chain Introduction Strategies
| Strategy | Precursor on Benzofuran | Reagent for Side Chain | Key Transformation |
| Nucleophilic Substitution | 2-Lithiobenzofuran | 1-Halo-3-(protected-amino)propane | C-C bond formation |
| Reductive Amination | 3-(1-Benzofuran-2-yl)propanal | Ammonia, Reducing Agent | Imine formation and reduction |
Michael Addition Reactions for Carbon-Nitrogen Bond Formation
Michael addition reactions serve as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of various heterocyclic compounds, including derivatives of benzofuran. This type of conjugate addition is particularly useful for introducing nitrogen-containing functionalities.
In the context of synthesizing benzofuran-related structures, Michael additions have been employed in cascade reactions. For instance, a retro-aldol/Michael addition cascade of benzofuran-derived azadienes can be initiated under acidic conditions. acs.orgacs.org This process leads to the formation of (arylmethylene)bis(dibenzofuran) products in excellent yields. acs.org The reaction is catalyzed by trifluoromethanesulfonic acid in the presence of water, demonstrating a selective pathway for C-N bond formation as part of a more complex transformation. acs.orgacs.org
Furthermore, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins have been developed using bifunctional squaramide catalysts. rsc.org This method allows for the synthesis of chiral 2,2′-substituted benzofuran-3-one derivatives, which contain adjacent quaternary–tertiary stereocenters, with high levels of enantioselectivity. rsc.org While not directly yielding this compound, these methods highlight the utility of Michael additions in creating stereochemically complex benzofuran cores that could be further elaborated to the target amine.
Another approach involves the synthesis of benzofurans through a Michael addition/cyclization sequence of nucleophiles onto o-benzoquinones. researchgate.net This strategy underscores the versatility of the Michael addition in building the fundamental benzofuran ring system, to which the desired aminopropyl side chain could be subsequently attached.
Novel and Sustainable Synthetic Methodologies
Recent advancements in organic synthesis have focused on developing novel and sustainable methods that are not only efficient but also environmentally benign. These approaches often involve one-pot reactions, innovative cyclization strategies, and the application of green chemistry principles.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex molecules like benzofuran derivatives from simple starting materials in a single operation. nih.govacs.org This approach minimizes waste, reduces reaction times, and simplifies purification processes.
Several one-pot methods for benzofuran synthesis have been reported. For example, a copper-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and terminal alkynes in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol provides a green and environmentally friendly route to amino-substituted benzofuran skeletons. nih.govacs.org Another efficient one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an acetylene (B1199291) source) using a copper bromide catalyst to yield amino-substituted benzofurans in high yields. nih.gov
Furthermore, a one-pot synthesis of benzofuran and furanylidene-benzofuran systems has been achieved through the heteroannulation of benzoquinone derivatives under acetic acid catalysis. dtu.dk Palladium-catalyzed one-pot syntheses have also been developed, such as the reaction of ortho-bromophenols with enolizable ketones. dtu.dk Additionally, two efficient one-pot sequential three-component routes to 2-amino-3-arylbenzofurans have been established using Lewis acid-mediated coupling reactions. researchgate.netresearchgate.net These methods showcase the power of one-pot reactions to rapidly assemble the core structure of benzofuran derivatives.
Free Radical Cyclization Cascades
Free radical cyclization cascades offer a unique and powerful method for constructing complex polycyclic benzofuran compounds that may be difficult to prepare using conventional methods. nih.gov This approach involves the generation of a radical species that undergoes a series of intramolecular cyclization reactions to form the desired ring system.
A notable example is the samarium(II) iodide (SmI2)-mediated radical cyclization of aryl iodides on a solid support. acs.org This method has been successfully applied to the synthesis of benzofuran derivatives, demonstrating the utility of radical chemistry in building this heterocyclic scaffold. acs.org The use of a solid support can simplify the purification process and allow for the potential automation of the synthesis. While direct synthesis of this compound via this method is not explicitly detailed, the construction of the core benzofuran ring system through radical cyclization presents a viable pathway for its eventual synthesis.
Proton Quantum Tunneling Facilitated Syntheses
Proton quantum tunneling (PQT) is a phenomenon where a proton can pass through a reaction barrier rather than surmounting it, leading to reaction rates that deviate from classical kinetic predictions. princeton.edu This effect is particularly significant in reactions involving the transfer of light particles like protons, especially at low temperatures. princeton.edubohrium.comarxiv.org
While the direct application of PQT to facilitate the synthesis of this compound has not been specifically reported, the principles of quantum tunneling are relevant to proton transfer reactions, which are fundamental in many organic syntheses. bohrium.comacs.org For instance, the double proton transfer in carboxylic acid dimers is a classic example of proton tunneling. bohrium.com Research has shown that nuclear quantum effects can significantly enhance reaction rates, suggesting that quantum tunneling could play a role in facilitating chemical reactions under conditions where they would be classically forbidden. arxiv.orgresearchgate.net The study of PQT in organic synthesis is an emerging field, and its application could potentially lead to novel and highly selective synthetic routes for complex molecules in the future. researchgate.net
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important compounds like benzofuran derivatives to minimize environmental impact. nih.govelsevier.es This involves the use of catalysis, benign solvents, and energy-efficient reaction conditions.
A prime example is the palladium-catalyzed synthesis of a benzofuran derivative that utilizes benign solvents like 2-propanol or acetone (B3395972) diluted with water. elsevier.es The reaction proceeds at room temperature without the need for stirring, thereby minimizing energy consumption. elsevier.es Another green approach involves a one-pot synthesis using an eco-friendly deep eutectic solvent (DES), such as choline chloride-ethylene glycol, in a copper-catalyzed reaction. nih.govacs.org
Catalyst-free methods also contribute to greener synthesis. For instance, benzofuran derivatives have been synthesized from cascade reactions between nitroepoxides and salicylaldehydes at 110 °C using potassium carbonate and DMF, avoiding the need for a metal catalyst. acs.org The use of recyclable catalysts, such as palladium nanoparticles, in one-pot syntheses further enhances the sustainability of the process. organic-chemistry.org These examples highlight a clear trend towards developing more environmentally friendly synthetic routes for benzofuran-containing compounds.
Chemo-, Regio-, and Stereoselective Synthesis
The development of chemo-, regio-, and stereoselective synthetic methods is crucial for the efficient and precise construction of complex molecules like this compound. Such selectivity ensures that the desired isomer is formed, avoiding the need for tedious and costly purification steps.
Regioselectivity is a key challenge in the synthesis of substituted benzofurans. oregonstate.edu Classical strategies often involve the cyclization of α-phenoxycarbonyl compounds, where the regiochemical outcome can be unpredictable unless one of the ortho positions is blocked. oregonstate.edu However, newer methods offer greater control. For example, a Diels-Alder based cascade reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the highly regioselective preparation of benzofuranones with programmable substitution patterns. oregonstate.edu Ligand-controlled regioselectivity has also been achieved in the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org
Stereoselectivity is critical when a chiral center is present, as is the case in (1S)-1-(1-benzofuran-2-yl)propan-1-amine. evitachem.com Highly enantioselective Michael addition reactions, as mentioned earlier, can create chiral benzofuran-3-one derivatives with excellent enantioselectivities. rsc.org Furthermore, efficient stereoselective syntheses of organoselenium heterocyclic compounds have been developed, showcasing the potential for controlling stereochemistry in related systems. nih.gov
Control of Positional Isomerism on the Benzofuran Ring
The substitution pattern on the benzofuran core is critical for the biological activity of its derivatives. Achieving regioselective synthesis to exclusively obtain the 2-substituted product, this compound, over its 3-substituted isomer is a primary challenge. Various strategies have been developed to control the position of substitution on the benzofuran ring system.
One effective method for the controlled regioselective synthesis of 2-substituted benzo[b]furans starts from readily available 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov The reaction of these precursors with Grignard reagents generates alkoxide intermediates. The fate of these intermediates is temperature-dependent; a nih.govrsc.org-aryl migration at elevated temperatures leads to the formation of 2-substituted benzo[b]furans. nih.gov In contrast, lower temperatures can favor direct cyclization and dehydration to yield the 3-substituted isomer. nih.gov This temperature-controlled mechanism offers a switchable route to selectively access either positional isomer.
Another well-established approach involves the base-mediated cyclocondensation of salicylaldehydes with reagents that introduce the desired side chain. For instance, reaction with 3-bromo-1-(arylsulfonyl)propenes or 4-bromocrotonates can yield 2-substituted benzofurans. rsc.org The choice of the electrophilic partner is crucial for directing the cyclization to the desired position.
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for regioselective synthesis. A one-pot sequential Suzuki cross-coupling followed by direct arylation of simple phenols with reagents like trichloroethylene (B50587) can produce 2-substituted benzofurans with high selectivity. nih.gov This method is notable for its tolerance of a wide range of functional groups. nih.gov
The table below summarizes key strategies for controlling positional isomerism in the synthesis of 2-substituted benzofurans.
| Starting Material | Reagent/Catalyst | Key Transformation | Product | Reference |
| 1-(2-Hydroxyphenyl)-2-chloroethanone | Grignard Reagent | Temperature-dependent nih.govrsc.org-aryl migration | 2-Substituted Benzofuran | nih.gov |
| Salicylaldehyde | 3-Bromo-1-(arylsulfonyl)propene | Base-mediated cyclocondensation | (E)-2-(2-sulfonylvinyl)benzofuran | rsc.org |
| Phenol | Trichloroethylene, Boronic Acid, Pd Catalyst | Sequential Suzuki coupling/direct arylation | 2-Substituted Benzofuran | nih.gov |
These methodologies provide a robust toolbox for chemists to selectively construct the 2-substituted benzofuran scaffold necessary for the synthesis of this compound.
Enantioselective Synthesis Strategies
While this compound itself is not chiral, the introduction of a substituent on the propane (B168953) chain, such as in the related compound (1S)-1-(1-benzofuran-2-yl)propan-1-amine, creates a chiral center and necessitates enantioselective synthesis. The development of asymmetric methods to control the stereochemistry of the amine-bearing side chain is a significant area of research.
A powerful strategy for accessing chiral benzofuran derivatives involves the enantioselective C-H activation of prochiral precursors. For example, palladium(II)-catalyzed enantioselective C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, can afford chiral benzofuran-2-ones. nih.gov These lactones are valuable intermediates that can be further elaborated to the desired chiral amines. The use of chiral mono-N-protected amino acid (MPAA) ligands is crucial for achieving high enantioselectivity in this desymmetrization process. nih.gov
Another approach utilizes chiral-at-metal complexes. A highly efficient enantioselective C2-nucleophilic functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds has been achieved using chiral-at-metal rhodium(III) complexes. rsc.org This method allows for the construction of a chiral center at the C2-position of the benzofuran ring system with high yields and enantioselectivities. rsc.org
Furthermore, bidirectional enantioselective synthesis has been employed to create complex molecules containing two distal C-C stereogenic axes on bis-benzofuran structures. rsc.org This is achieved through a two-fold central-to-axial chirality conversion upon oxidative aromatization of enantioenriched centrally chiral bis-dihydrobenzofuran precursors. rsc.org While this specific example is for a more complex system, the underlying principles of organocatalyzed domino reactions can be adapted for the synthesis of simpler chiral benzofuran derivatives.
The following table highlights selected enantioselective strategies applicable to the synthesis of chiral benzofuran derivatives.
| Precursor Type | Catalyst/Ligand | Key Transformation | Chiral Product | Reference |
| Phenylacetic Acid | Pd(OAc)₂, Chiral MPAA Ligand | Enantioselective C-H activation/lactonization | Chiral Benzofuran-2-one | nih.gov |
| 3-Aminobenzofuran | Chiral-at-metal Rhodium(III) Complex | Enantioselective C2-nucleophilic functionalization | C2-Substituted Chiral Benzofuran | rsc.org |
| Dihydroxylated Aromatics | Chiral Organocatalyst | Bidirectional diastereo- and enantioselective domino reaction | Enantioenriched Dihydrobenzofuran | rsc.org |
Methodological Considerations for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing reaction conditions is paramount for maximizing yield and minimizing waste. This involves a systematic study of parameters such as temperature, pressure, reaction time, and solvent. For instance, in the synthesis of dihydrobenzofuran neolignans, a related class of compounds, the choice of oxidant and its stoichiometry was found to be critical. scielo.br Silver(I) oxide proved to be an efficient oxidant, and acetonitrile (B52724) was identified as a "greener" and effective solvent compared to more hazardous options like dichloromethane (B109758) and benzene (B151609). scielo.br Reducing the reaction time from 20 to 4 hours was achieved without a significant drop in conversion and selectivity, highlighting the importance of time-course studies. scielo.br
The stoichiometry of reagents must be carefully controlled to avoid side reactions and the formation of impurities, which can complicate purification on a large scale. For example, in multi-component reactions, the precise ratio of the starting materials can significantly influence the outcome and yield of the desired product.
Reactor Design and Process Intensification Considerations
The choice of reactor is critical for scalable synthesis. For many of the reactions involved in benzofuran synthesis, which may involve solid catalysts or multiphasic systems, stirred-tank reactors are commonly used. However, for highly exothermic reactions or processes requiring precise temperature control, more advanced reactor designs such as microreactors or continuous flow reactors can offer significant advantages.
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key consideration for modern chemical manufacturing. Techniques such as using alternative energy sources like ultrasound (sonochemistry) or microwave irradiation can accelerate reaction rates and improve yields. Integrating reaction and separation steps, for example, through reactive distillation or membrane reactors, can also lead to more efficient and sustainable processes. The use of solvent-free mechanochemical synthesis, such as ball milling, has been shown to be effective for some benzofuran syntheses, eliminating the need for organic solvents and reducing waste.
Reactions Involving the Amine Functional Group
The primary amine group in this compound is a nucleophilic center, making it susceptible to reactions with a variety of electrophilic compounds.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom allows for straightforward reactions with acylating, alkylating, and sulfonylating agents.
Acylation: Primary amines react with acyl chlorides or acid anhydrides in what is known as a nucleophilic addition-elimination reaction to form amides. savemyexams.compearson.comchemistrystudent.com For this compound, this reaction yields N-substituted amides. The reaction proceeds by the nucleophilic amine attacking the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). savemyexams.comsimply.science A base is often used to neutralize the HCl byproduct. simply.science
Alkylation: The amine can be alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution (SN2) mechanism. libretexts.orgwikipedia.org This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the potential formation of tertiary amines and even quaternary ammonium (B1175870) salts. jove.comnih.gov To favor monoalkylation, a large excess of the initial amine or specific strategies like using amine hydrobromide salts can be employed. rsc.org
Sulfonylation: The reaction of primary amines with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields sulfonamides. cbijournal.com This is a reliable method for forming a stable sulfur-nitrogen bond. rsc.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net
Table 1: Summary of Acylation, Alkylation, and Sulfonylation Reactions
| Reaction Type | Reagent Class | Product Class | General Reaction |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) | N-substituted Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Acid Anhydride ((RCO)₂O) | N-substituted Amide | R'-NH₂ + (RCO)₂O → R'-NH-CO-R + RCOOH | |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | R'-NH₂ + R-X → R'-NH-R + HX |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-substituted Sulfonamide | R'-NH₂ + R-SO₂Cl → R'-NH-SO₂-R + HCl |
Note: R' represents the 3-(1-benzofuran-2-yl)propyl group.
Condensation Reactions leading to Imine and Amide Derivatives
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water.
Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. chemistrysteps.comlibretexts.org The equilibrium can be driven towards the imine product by removing the water that is formed. chemistrysteps.commasterorganicchemistry.com
Amide Formation: While acylation with reactive carboxylic acid derivatives like acyl chlorides is common, amides can also be formed directly from carboxylic acids and amines. However, this direct condensation requires harsh conditions (strong heating) or the use of coupling agents (e.g., DCC) or catalysts to "activate" the carboxylic acid. acs.orgnih.govlibretexts.orglibretexts.org
Table 2: Summary of Condensation Reactions
| Reactant Class | Product Class | Conditions | General Reaction |
|---|---|---|---|
| Aldehyde (R-CHO) | Imine (Schiff Base) | Mild acid (pH 4-5), removal of H₂O chemistrysteps.com | R'-NH₂ + R-CHO ⇌ R'-N=CH-R + H₂O |
| Ketone (R₂C=O) | Imine (Schiff Base) | Mild acid (pH 4-5), removal of H₂O chemistrysteps.com | R'-NH₂ + R₂C=O ⇌ R'-N=C(R)₂ + H₂O |
| Carboxylic Acid (R-COOH) | N-substituted Amide | High heat or coupling agent libretexts.org | R'-NH₂ + R-COOH → R'-NH-CO-R + H₂O |
Note: R' represents the 3-(1-benzofuran-2-yl)propyl group.
Reactions with Electrophilic Reagents
Beyond the reactions mentioned, the primary amine of this compound can react with other electrophiles. A notable example is the reaction with isocyanates (R-N=C=O). This reaction is typically rapid and does not require a catalyst, yielding a substituted urea (B33335) derivative. commonorganicchemistry.comwikipedia.orgresearchgate.net The nucleophilic amine attacks the central carbon of the isocyanate group. wikipedia.orgorganic-chemistry.org
Reactivity of the Benzofuran Ring System
The benzofuran ring is an aromatic system, but the fused furan and benzene rings exhibit different reactivities. The furan moiety is generally more susceptible to electrophilic attack than the benzene ring.
Electrophilic Aromatic Substitution Patterns
The benzofuran ring is prone to electrophilic aromatic substitution (EAS). In an unsubstituted benzofuran, the preferred position for electrophilic attack is C2, followed by C3. chemistrysteps.com This preference is due to the ability of the oxygen atom to stabilize the intermediate carbocation (arenium ion).
For this compound, the C2 position is already substituted. Therefore, electrophilic substitution is directed primarily to the C3 position. The propyl-amine substituent at C2 will influence the reactivity. Under the acidic conditions often required for EAS reactions, the amine group will be protonated (–NH3+), acting as a deactivating, meta-directing group relative to its position on the side chain. However, its effect on the benzofuran ring is primarily steric and directs incoming electrophiles to the C3 position and various positions on the fused benzene ring (C4, C5, C6, C7).
Common electrophilic aromatic substitution reactions include:
Halogenation: The addition of halogens like bromine or chlorine, often with a Lewis acid catalyst, can lead to halogenated benzofuran derivatives. nih.gov
Nitration: Reaction with nitrating agents (e.g., nitric acid and sulfuric acid) introduces a nitro group onto the ring. Regioselectivity can be an issue, but the C3 position is a likely site of attack. researchgate.netnih.gov
Friedel-Crafts Reactions: Acylation and alkylation of the aromatic ring can be achieved using acyl halides or alkyl halides with a Lewis acid catalyst like AlCl₃. byjus.commasterorganicchemistry.comorganic-chemistry.org Friedel-Crafts acylation is generally preferred as it leads to mono-acylated products because the resulting ketone is a deactivating group, preventing further substitution. organic-chemistry.org
Table 3: Predicted Electrophilic Aromatic Substitution Patterns
| Reaction | Reagent(s) | Expected Major Substitution Position(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | C3, Benzene ring |
| Nitration | HNO₃, H₂SO₄ | C3, Benzene ring |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | C3, Benzene ring |
Nucleophilic Additions to the Furan Moiety (if applicable)
Nucleophilic additions to the furan ring of a benzofuran system are generally not favorable. The furan ring is electron-rich, making it inherently reactive towards electrophiles, not nucleophiles. chemistrysteps.com Significant activation of the ring system, for instance by the presence of strong electron-withdrawing groups or through the formation of specific organometallic intermediates, would be required for a nucleophilic attack to occur. acs.orgnih.gov Some nickel-catalyzed ring-opening reactions have been reported where the benzofuran is attacked by an electrophile under reductive conditions, which is distinct from a direct nucleophilic addition. chinesechemsoc.org For this compound under typical conditions, this reaction pathway is considered inapplicable.
Ring-Opening and Cycloreversion Reactions
The benzofuran ring system is a stable aromatic heterocycle. However, under certain conditions, ring-opening and cycloreversion reactions can occur. For benzofuran derivatives, the cleavage of the C-O bond is a key step in ring-opening reactions. Transition metal catalysis, particularly with nickel, has been utilized for the selective cleavage of this bond in benzofuran itself. researchgate.net For instance, nickel-catalyzed reactions with Grignard reagents can lead to the ring-opening of benzofuran. researchgate.net
In some cases, the substitution pattern on the benzofuran ring can influence its susceptibility to ring-opening. For example, an iron-catalyzed C-H annulation of 2-vinylbenzofurans involves a cascade reaction that includes the opening of the benzofuran ring. researchgate.net While specific studies on the ring-opening or cycloreversion reactions of this compound are not extensively documented, it is plausible that under harsh conditions, such as strong acid or base treatment at elevated temperatures, or in the presence of certain transition metal catalysts, the benzofuran ring could undergo cleavage. The presence of the propylamine (B44156) side chain might influence the reaction pathway, but the fundamental stability of the benzofuran core suggests that such reactions would require significant energy input.
Electron-donating or -withdrawing groups on the benzofuran ring can affect the quantum yield of cyclization and cycloreversion processes in related photochromic diarylethene systems. researchgate.net Although not directly a ring-opening of the benzofuran itself, this indicates the electronic influence of substituents on ring-involved equilibria.
Functionalization and Derivatization Strategies
The primary amine group and the benzofuran nucleus of this compound are key sites for functionalization and derivatization, allowing for the introduction of a wide array of new functionalities and the construction of more complex molecular architectures.
Introduction of Heterocyclic Moieties (e.g., Pyrazoles, Thiazoles, Triazines, Oxadiazepines)
The synthesis of hybrid molecules containing both the benzofuran scaffold and other heterocyclic rings is a significant area of research due to the diverse biological activities of such compounds. nih.govrsc.org
Pyrazoles:
N-substituted pyrazoles can be synthesized directly from primary amines. nih.gov A plausible route to a pyrazole (B372694) derivative of this compound involves the reaction of the primary amine with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an aminating reagent like O-(4-nitrobenzoyl)hydroxylamine. This method provides a direct way to attach the benzofuran-propyl moiety to the nitrogen of the pyrazole ring. nih.gov
Another approach involves the multi-step synthesis starting from a benzofuran ketone. For instance, 2-acetylbenzofuran (B162037) can undergo Claisen-Schmidt condensation, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a pyrazole ring. nih.gov The resulting pyrazole can then be further functionalized. While not a direct use of this compound, this highlights the utility of the benzofuran scaffold in constructing pyrazole-containing molecules.
Thiazoles:
The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common method for preparing thiazoles. bepls.com 4-(1-Benzofuran-2-yl)thiazole-2-amine has been synthesized from 2-bromoacetylbenzofuran and thiourea (B124793). researchgate.net For this compound, a potential pathway to a thiazole derivative would involve its conversion into a thioamide, which could then react with an α-haloketone.
Alternatively, a one-pot, three-component reaction can be employed. The reaction of a primary amine, phenyl isothiocyanate, and an α-bromoketone can yield N-substituted thiazol-2-imines. mdpi.com In this context, this compound could serve as the primary amine component, reacting with an isothiocyanate and an α-bromo ketone to form a thiazole derivative.
Triazines:
Substituted 1,3,5-triazines are often prepared from cyanuric chloride. Primary amines can react with cyanuric chloride to displace one or more chlorine atoms. nih.gov Therefore, this compound can be expected to react with cyanuric chloride to form a dichlorotriazine derivative, which can be further functionalized by reaction with other nucleophiles. The reaction is typically carried out in a suitable solvent like acetone at low temperatures. nih.gov
Oxadiazepines:
The synthesis of benzofuran-containing oxadiazepines has been reported, although not directly from this compound. For example, 8-(methylbenzodifuran)-thiazolopyrimido[6,1-d] mdpi.comnih.govresearchgate.netoxadiazepine-triones have been synthesized from more complex benzofuran precursors. researchgate.netnih.gov A general approach to oxadiazepines might involve the cyclization of an appropriate N-acyl-N'-aroylhydrazine or similar precursor, which would need to be synthesized from the starting amine.
| Heterocycle | General Synthetic Approach from a Primary Amine | Plausible Reactants with this compound |
| Pyrazole | Reaction with a 1,3-dicarbonyl compound and an aminating agent. nih.gov | 2,4-Pentanedione, O-(4-nitrobenzoyl)hydroxylamine |
| Thiazole | Three-component reaction with an isothiocyanate and an α-haloketone. mdpi.com | Phenyl isothiocyanate, 2-bromoacetophenone |
| Triazine | Reaction with cyanuric chloride. nih.gov | Cyanuric chloride |
| Oxadiazepine | Multi-step synthesis involving formation and cyclization of an appropriate acyclic precursor. nih.gov | Requires initial derivatization of the amine. |
Mannich Reactions and their Applications
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The product is a β-aminocarbonyl compound known as a Mannich base. adichemistry.com this compound, being a primary amine, can participate in the Mannich reaction. wikipedia.org
In a typical Mannich reaction, this compound would react with an aldehyde, such as formaldehyde, and a ketone with an α-hydrogen, like acetophenone, under acidic conditions. The resulting Mannich base would incorporate the 3-(1-benzofuran-2-yl)propylamino moiety. These Mannich bases are versatile synthetic intermediates. For instance, they can be reduced to form γ-amino alcohols or used as precursors for the synthesis of other complex molecules. The use of primary amines in the Mannich reaction can sometimes lead to the formation of secondary Mannich bases, where both hydrogens on the nitrogen are substituted, if the reaction conditions are not carefully controlled.
Synthesis of O-Substituted Oximes and Semicarbazones
The synthesis of oximes and semicarbazones generally requires a carbonyl compound (an aldehyde or a ketone) as a starting material. nih.gov Since this compound is a primary amine, its direct conversion to an oxime or semicarbazone is not feasible without prior modification.
A potential synthetic route would involve the oxidation of the primary amine to a ketone. However, this can be a challenging transformation. A more plausible approach would be to start from a different benzofuran derivative that already contains a carbonyl group. For example, (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)methanone can be reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. nih.gov This ketoxime can then be further derivatized to yield O-substituted oxime ethers by reaction with various halogen-containing compounds. nih.gov
To synthesize an O-substituted oxime or semicarbazone derivative that incorporates the 3-(1-benzofuran-2-yl)propyl structure, one would need to devise a synthetic pathway that introduces a carbonyl function at a suitable position. For instance, if a ketone derivative such as 1-(1-benzofuran-2-yl)pentan-3-one were available, it could readily be converted to the corresponding oxime and subsequently to O-substituted oximes.
Semicarbazones are formed by the condensation of a ketone or aldehyde with a semicarbazide. To prepare a semicarbazone derivative of this compound, one would first need to convert the amine into a carbonyl-containing analogue.
Mechanistic Investigations of Key Transformations
Proposed Reaction Pathways and Intermediates
The functionalization and derivatization reactions of this compound proceed through well-established reaction mechanisms.
Mannich Reaction: The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the primary amine, this compound, and an aldehyde, typically formaldehyde, under acidic conditions. byjus.com The ketone component of the reaction tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This is followed by deprotonation to yield the final β-aminocarbonyl product, or Mannich base. adichemistry.com
Formation of an Iminium Ion in the Mannich Reaction
Step 1: Nucleophilic addition of the amine to the aldehyde.
Step 2: Proton transfer and elimination of water to form the electrophilic iminium ion.
Heterocycle Formation:
Pyrazole Synthesis: The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine or a primary amine with a 1,3-dicarbonyl compound. youtube.com When using a primary amine like this compound, the reaction likely proceeds through the formation of an enamine or imine intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.govyoutube.com
Thiazole Synthesis (Hantzsch): In the three-component synthesis of thiazol-2-imines, the primary amine first reacts with the isothiocyanate to form a thiourea derivative. This thiourea then acts as a nucleophile, attacking the α-haloketone. An intramolecular cyclization followed by dehydration then leads to the formation of the thiazole ring. mdpi.com
Triazine Synthesis: The reaction with cyanuric chloride is a nucleophilic aromatic substitution. The nitrogen atom of the amine attacks the electron-deficient carbon atom of the triazine ring, leading to the displacement of a chloride ion. This process can be repeated to substitute multiple chlorine atoms.
Proposed Intermediate in Mannich Reaction
| Reaction | Key Intermediate | Description |
|---|---|---|
| Mannich Reaction | Iminium Ion | Formed from the condensation of this compound and an aldehyde. It acts as the electrophile. byjus.com |
| Pyrazole Synthesis | Enamine/Imine | Formed from the initial reaction of the primary amine with one of the carbonyl groups of the 1,3-dicarbonyl compound. youtube.com |
| Thiazole Synthesis | Thiourea Derivative | Formed from the reaction of the primary amine with an isothiocyanate. It is the key nucleophile in the subsequent cyclization. mdpi.com |
These proposed mechanisms are based on well-established principles of organic chemistry and provide a framework for understanding the reactivity of this compound in the synthesis of more complex derivatives.
Chemical Reactivity and Transformation Mechanisms of 3 1 Benzofuran 2 Yl Propan 1 Amine
Catalytic Cycle Analysis in Metal-Mediated Reactions
The reactivity of 3-(1-benzofuran-2-yl)propan-1-amine in metal-mediated reactions is governed by the presence of two key functional moieties: the primary amine and the benzofuran (B130515) nucleus. These sites allow for a variety of catalytic transformations, primarily involving N-H bond functionalization of the amine and C-H bond activation of the benzofuran ring. The analysis of the catalytic cycles of these reactions provides insight into the role of the metal catalyst, ligands, and reaction conditions in achieving specific chemical transformations.
Rhodium-Catalyzed Intramolecular Hydroamination
While specific studies on the intramolecular hydroamination of derivatives of this compound are not extensively documented, the catalytic cycle for rhodium-catalyzed hydroamination of primary amines with alkenes offers a well-established model for a plausible transformation. nih.govorganic-chemistry.org In a hypothetical scenario where an unsaturated carbon-carbon bond is present in a suitable position on the molecule, an intramolecular cyclization could occur.
The catalytic cycle for rhodium-catalyzed hydroamination is generally believed to proceed through the following key steps, as illustrated in Figure 1:
Amine Coordination and N-H Activation: The cycle initiates with the coordination of the primary amine of this compound to a rhodium(I) precursor, such as [Rh(COD)₂]BF₄, in the presence of a suitable phosphine (B1218219) ligand. This is followed by oxidative addition of the N-H bond to the rhodium(I) center, forming a rhodium(III)-hydrido-amido intermediate.
Alkene Insertion (Hydroamination): The coordinated alkene then undergoes migratory insertion into the rhodium-hydride bond. This step is regioselective and determines the size of the resulting heterocyclic ring.
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-N bond, which regenerates the rhodium(I) catalyst and releases the cyclized amine product.
This type of reaction is highly valuable for the synthesis of nitrogen-containing heterocycles and demonstrates the utility of late transition metals in catalyzing the addition of amines to unactivated alkenes under mild conditions. nih.govorganic-chemistry.org The choice of phosphine ligand is crucial for the efficiency and selectivity of the catalyst system. organic-chemistry.org
Figure 1: Proposed Catalytic Cycle for Rhodium-Catalyzed Intramolecular Hydroamination
Palladium-Catalyzed C-H Arylation of the Benzofuran Ring
The benzofuran moiety of this compound is susceptible to palladium-catalyzed C-H activation, a powerful tool for the formation of C-C bonds. Specifically, the C3-position of the benzofuran ring is a potential site for arylation. mdpi.com The catalytic cycle for the direct arylation of benzofurans typically involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. A plausible mechanism for the C3-arylation of a 2-substituted benzofuran is detailed below.
A proposed catalytic cycle for the Pd-catalyzed C-H arylation at the C3 position, often assisted by a directing group, is outlined as follows:
C-H Activation: The palladium catalyst, often in the Pd(II) state, coordinates to the benzofuran substrate. In many cases, a directing group on the molecule can facilitate the cleavage of a specific C-H bond, leading to the formation of a palladacycle intermediate. mdpi.com
Oxidative Addition: An aryl halide (Ar-X) then undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.
Reductive Elimination: This is followed by reductive elimination of the aryl group and the benzofuran moiety, forming the C-C bond at the C3 position and regenerating a Pd(II) species.
Catalyst Regeneration: The Pd(II) catalyst can then re-enter the catalytic cycle. The presence of an oxidant is often required to maintain the active catalytic species. nih.govmdpi.com
The reaction conditions, including the choice of palladium catalyst, ligands, and oxidant, play a critical role in the efficiency and regioselectivity of the C-H arylation. mdpi.comnih.govmdpi.com
Table 1: Key Parameters in Metal-Mediated Reactions of Benzofuran Derivatives
| Reaction Type | Metal Catalyst | Typical Ligands | Key Intermediates |
| Hydroamination | Rhodium | Biarylphosphines | Rh(III)-hydrido-amido |
| C-H Arylation | Palladium | None or Phosphines | Palladacycle, Pd(IV) species |
Iron-Catalyzed N-Alkylation
Another potential transformation for the primary amine group of this compound is N-alkylation. Iron-catalyzed N-alkylation has emerged as a more sustainable alternative to traditional methods. nih.gov A plausible catalytic cycle for the iron-catalyzed N-alkylation with an electrophile such as a π-activated ether would likely involve the following steps:
Activation of the Electrophile: The iron catalyst, for example, an iron(III) salt, activates the ether by coordinating to the oxygen atom, facilitating the cleavage of the C-O bond.
Nucleophilic Attack: The primary amine of this compound then acts as a nucleophile, attacking the activated electrophile.
Product Formation and Catalyst Regeneration: This results in the formation of the N-alkylated product and the regeneration of the iron catalyst.
This method provides a pathway for the synthesis of N-substituted derivatives under relatively mild conditions. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of organic molecules, including 3-(1-benzofuran-2-yl)propan-1-amine. Through the analysis of one-dimensional and two-dimensional spectra, a comprehensive picture of the atomic arrangement can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
The ¹H NMR spectrum of a related compound, propan-2-amine, shows distinct proton resonances with specific chemical shifts and splitting patterns that correspond to its structural formula. docbrown.info For instance, the six equivalent protons of the two methyl groups appear as a doublet, split by the single methine proton. docbrown.info Similarly, in propylamine (B44156), three distinct sets of proton signals are observed, confirming the three different chemical environments for the hydrogen atoms. docbrown.infochemicalbook.com The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms; in propylamine, the carbon atom attached to the nitrogen atom exhibits a different chemical shift compared to the other carbon atoms in the propyl chain. docbrown.info In the case of this compound, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the protons and carbons of the benzofuran (B130515) ring system and the propanamine side chain. For example, the aromatic protons of the benzofuran moiety would likely appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the propanamine chain would be found in the upfield region.
A general procedure for synthesizing related 3-arylpropanamides involves reacting an alcohol with an amide in the presence of a base at high temperatures. rsc.org The resulting products are then purified and characterized, often using NMR spectroscopy to confirm their structures. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Amine Compounds
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Propylamine | δ 0.92 (t), 1.45 (m), 2.65 (t) chemicalbook.com | δ 11.7, 26.3, 44.4 docbrown.info |
| Propan-2-amine | δ 1.05 (d), 2.75 (septet), 1.2 (s, NH₂) docbrown.info | δ 25.8, 44.9 docbrown.info |
Note: This table provides representative data for similar amine structures to illustrate typical chemical shift ranges. The exact values for this compound would require experimental determination.
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.edu For this compound, COSY would show correlations between the protons of the propyl chain, as well as between adjacent protons on the benzofuran ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment is highly sensitive and provides a clear map of which protons are attached to which carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This is crucial for piecing together different fragments of the molecule, for instance, connecting the propanamine side chain to the benzofuran ring system by showing a correlation between the protons on the carbon adjacent to the ring and the carbons within the ring. columbia.edu The intensity of HMBC cross-peaks can sometimes provide clues about the spatial relationship between the coupled nuclei. columbia.eduyoutube.com
NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, the ¹³C NMR spectrum of propylamine shows three distinct signals, corresponding to the three different carbon environments. docbrown.info In contrast, its isomer, propan-2-amine, exhibits only two signals in its ¹³C NMR spectrum, due to the symmetry of the molecule where the two methyl carbons are equivalent. docbrown.info This principle can be extended to more complex molecules like this compound and its potential isomers, such as 1-(1-benzofuran-2-yl)propan-2-amine. nih.gov The distinct patterns of chemical shifts and coupling constants in their respective NMR spectra would allow for unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification. For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org For primary amines like propylamine, this results in a characteristic base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. libretexts.orgdocbrown.info
In the case of this compound, fragmentation would likely involve cleavage of the propyl chain as well as fragmentation of the benzofuran ring system. The study of the EI-MS of related benzofuran derivatives has shown the formation of 2-substituted benzo[b]furan ions. nih.gov The molecular ion peak would confirm the molecular weight of the compound.
Table 2: Characteristic EI-MS Fragmentation Ions for Amines
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Propylamine | 59 docbrown.info | 30 ([CH₂NH₂]⁺) chemicalbook.comdocbrown.info | 58, 41, 29, 28 docbrown.info |
| 1-Butanamine | 73 libretexts.org | 30 ([CH₂NH₂]⁺) libretexts.org | - |
| 2-Butanamine | 73 libretexts.org | 44 ([C₂H₄NH₂]⁺) libretexts.org | 58 libretexts.org |
This table illustrates common fragmentation patterns for simple amines.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, allowing for the separation and identification of individual components. eurl-pesticides.eu In the context of synthesizing this compound, LC-MS could be used to monitor the progress of the reaction, identify any byproducts, and assess the purity of the final product. The development of sensitive LC-MS/MS methods allows for the quantification of trace amines and their metabolites in various matrices. rug.nl Derivatization of the amine group can sometimes be employed to improve chromatographic separation and detection sensitivity. rug.nl
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which confirms its molecular formula, C₁₁H₁₃NO. This technique is crucial for differentiating the compound from other molecules with the same nominal mass but different elemental formulas.
The calculated monoisotopic mass for C₁₁H₁₃NO is 175.099714038 Da. nih.gov HRMS analysis of the protonated molecule, [M+H]⁺, would yield an m/z value extremely close to this calculated mass, typically within a few parts per million (ppm), thus confirming the elemental composition. This level of precision is essential in synthetic chemistry and metabolomics, where it can help identify unknown compounds and their metabolites. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | nih.govevitachem.com |
| Molecular Weight (Average) | 175.23 g/mol | nih.govevitachem.com |
| Exact Mass (Monoisotopic) | 175.099714038 Da | nih.gov |
| Common Adduct (Predicted) | [M+H]⁺ | uni.lu |
| Predicted m/z for [M+H]⁺ | 176.1070 | General Knowledge |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present within a molecule, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies.
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, benzofuran ring, and propyl chain.
The primary amine (-NH₂) group is identified by several key vibrations. A pair of medium-intensity peaks, often referred to as 'twin peaks', is expected in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. docbrown.info Additionally, a broader N-H bending (scissoring) vibration typically appears around 1650–1580 cm⁻¹. docbrown.infodocbrown.info The C-N stretching vibration of the aliphatic amine is found in the 1220–1020 cm⁻¹ range. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| 3500–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | docbrown.info |
| ~3100–3000 | C-H Stretch | Aromatic (Benzofuran) | General Knowledge |
| ~3000–2800 | C-H Stretch | Aliphatic (Propyl chain) | docbrown.info |
| 1650–1580 | N-H Bend (deformation) | Primary Amine (-NH₂) | docbrown.infodocbrown.info |
| 1600–1450 | C=C Stretch | Aromatic Ring (Benzofuran) | General Knowledge |
| 1220–1020 | C-N Stretch | Aliphatic Amine | docbrown.info |
| ~1250 | C-O-C Stretch (asymmetric) | Aryl-alkyl ether (Benzofuran) | General Knowledge |
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of the benzofuran ring and the C-C bonds of the propyl chain. While a specific Raman spectrum for this compound is not detailed in the available literature, the application of this technique to related structures highlights its utility.
Studies on benzofuran derivatives such as 2(3H)-benzofuranone have successfully employed Raman spectroscopy to assign fundamental vibrational modes. nih.gov Furthermore, Raman spectroscopy has proven effective in distinguishing between different regioisomers of structurally similar compounds like phenethylamines, a task that can be challenging for other methods. researchgate.net Therefore, Raman spectroscopy would be a powerful tool for the structural verification of this compound and for differentiating it from its isomers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.
While a single-crystal X-ray structure for this compound is not available in the reviewed literature, analysis of closely related benzofuran derivatives demonstrates the power of this technique. For instance, the crystallographic study of 3-(propan-2-ylidene)benzofuran-2(3H)-one (C₁₁H₁₀O₂) provides a clear example of the detailed structural information that can be obtained. vensel.orgresearchgate.net
In such a study, the crystal system, space group, and unit cell dimensions are determined first. The refinement of the crystal structure yields precise measurements of all bond lengths and angles. For this compound, this would confirm the planarity of the benzofuran ring system and determine the exact conformation of the flexible propan-1-amine side chain, including the torsion angles that define its spatial orientation relative to the ring. This information is invaluable for understanding the molecule's shape and steric properties.
Table 3: Illustrative Crystallographic Data from a Related Benzofuran Derivative (Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one as an example of the technique's output)
| Parameter | Example Value | Information Gained | Reference |
| Crystal System | Monoclinic | Fundamental symmetry of the crystal lattice | vensel.orgresearchgate.net |
| Space Group | P2₁/c | Arrangement of molecules in the unit cell | vensel.orgresearchgate.net |
| Unit Cell Dimensions | a = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)° | Size and shape of the repeating unit | vensel.orgresearchgate.net |
| Bond Lengths/Angles | C(1)-C(6) = 1.369(2) Å | Precise interatomic distances and angles | researchgate.net |
| Molecular Conformation | Highly planar benzofuran ring | The molecule's 3D shape and puckering | vensel.org |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, governed by intermolecular forces. For this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen and the furan (B31954) oxygen can act as hydrogen bond acceptors.
Therefore, a crystal structure of this compound would likely feature a network of intermolecular hydrogen bonds, such as N-H···N or N-H···O interactions, which would play a significant role in stabilizing the crystal packing. The analysis of the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one revealed close contacts like C-H···O interactions that define its packing arrangement into infinite sheets. vensel.org Similarly, for this compound, one could expect to observe not only hydrogen bonding but also potential π-π stacking interactions between the aromatic benzofuran rings of adjacent molecules, further influencing the solid-state architecture. evitachem.com
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental in the analysis and purification of synthesized chemical compounds. For this compound, these techniques are indispensable for verifying the identity, assessing the purity, and isolating the compound from reaction mixtures and byproducts. The choice of a specific chromatographic method depends on the sample's volatility and the scale of the separation required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like benzofuran derivatives. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. researchgate.netuctm.edu As the separated components exit the column, they are ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint.
While direct GC-MS studies on this compound are not extensively detailed in publicly available literature, data from its constitutional isomer, 1-(1-benzofuran-2-yl)propan-2-amine, provides valuable insight into the expected fragmentation patterns. nih.gov The mass spectrum for this isomer shows characteristic peaks that can be used for its identification. nih.gov The conditions for such an analysis typically involve a capillary column like an HP-5MS and helium as the carrier gas. researchgate.net
Table 1: Representative GC-MS Fragmentation Data for a Benzofuran Propanamine Isomer
| Property | Value |
|---|---|
| Compound | 1-(1-Benzofuran-2-yl)propan-2-amine |
| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) |
| Top Peak (m/z) | 44 |
| 2nd Highest Peak (m/z) | 72 |
| 3rd Highest Peak (m/z) | 131 |
Data sourced from PubChem, based on the analysis of a constitutional isomer. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. It separates components in a liquid sample by passing them through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure. A detector then measures the concentration of each component as it elutes from the column, generating a chromatogram where each peak corresponds to a different compound.
For this compound, HPLC is the method of choice for determining its purity with high accuracy. The technique can effectively separate the target compound from starting materials, reagents, and any side products generated during its synthesis. By comparing the area of the main peak to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. Different types of HPLC, such as reverse-phase or normal-phase, can be employed depending on the polarity of the compound and the impurities to be separated.
Table 2: Illustrative HPLC Purity Analysis Data
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.8 minutes (Hypothetical for the main compound) |
| Purity Assessment | >98% (based on peak area integration) |
This table is a representative example of typical HPLC parameters and does not reflect actual experimental data for this specific compound.
Preparative Chromatography for Compound Isolation
Following a chemical synthesis, the desired product is often present in a mixture containing unreacted starting materials, catalysts, and various byproducts. Preparative chromatography is a crucial downstream process used to isolate and purify the target compound on a larger scale than analytical chromatography. The fundamental principles are the same as analytical chromatography, but the column dimensions are larger to accommodate greater sample loads.
In the context of benzofuran derivatives, silica (B1680970) gel column chromatography is a commonly cited method for purification. mdpi.comresearchgate.net For the isolation of this compound, a crude reaction mixture would be loaded onto a silica gel column. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. mdpi.com The components of the mixture travel down the column at different rates based on their affinity for the silica gel, allowing for their separation. Fractions are collected as the solvent exits the column and are analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the isolated this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(1-benzofuran-2-yl)propan-2-amine |
| Hexane |
| Ethyl acetate |
| Acetonitrile |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No published studies were identified that specifically report on the use of Density Functional Theory (DFT) to investigate the electronic structure, reactivity parameters (such as HOMO-LUMO energies), or molecular electrostatic potential of 3-(1-benzofuran-2-yl)propan-1-amine.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
There are no available research articles detailing the computational calculation of spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, for this compound.
Molecular Modeling and Simulation
Conformational Analysis and Energy Minimization
A specific conformational analysis or energy minimization study for this compound has not been reported in the accessible scientific literature. Such studies would typically provide data on the molecule's preferred three-dimensional shapes and the associated potential energies.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
No literature detailing molecular dynamics (MD) simulations for this compound was found. Consequently, there is no available data on its dynamic behavior, stability of conformations over time, or specific interactions with biological macromolecules or solvents from this type of simulation.
Structure-Reactivity Relationship (SAR) Prediction
While SAR studies have been conducted on various classes of benzofuran (B130515) derivatives to explore their biological activities, a specific, detailed SAR prediction or study focusing on this compound and its close analogs is not available in the reviewed literature.
Computational Approaches for Predicting Chemical Reactivity
Predicting the chemical reactivity of this compound involves using computational models to understand where and how the molecule is likely to react. The reactivity of benzofuran derivatives, in general, is a subject of considerable interest. researchgate.net The primary amine (-NH2) group and the electron-rich benzofuran ring system are the key sites for chemical reactions.
Key Reactive Sites:
Primary Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a primary site for nucleophilic reactions. It can also act as a base, accepting a proton.
Benzofuran Ring: This aromatic system can undergo electrophilic aromatic substitution. evitachem.com The specific positions on the ring that are most susceptible to attack can be predicted using computational methods.
Computational methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the molecule. This allows for the mapping of the Molecular Electrostatic Potential (MEP) , which visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a similar compound, (1S)-1-(1-benzofuran-2-yl)propan-1-amine, the primary amine group was identified as a significant nucleophilic region. evitachem.com
Another key aspect is the analysis of Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals indicate the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.
While specific data for this compound is not available, a hypothetical reactivity profile can be constructed based on these principles.
Table 1: Predicted Reactivity Profile of this compound
| Molecular Feature | Predicted Reactivity Type | Computational Metric | Probable Reaction Type |
| Primary Amine (-NH2) | Nucleophilic / Basic | High Electron Density (MEP) / HOMO Lobe Location | Acylation, Alkylation, Protonation |
| Benzofuran C3-Position | Nucleophilic | High HOMO Density | Electrophilic Substitution (e.g., Halogenation, Nitration) |
| Benzene (B151609) Ring Positions | Nucleophilic | Moderate HOMO Density | Electrophilic Aromatic Substitution |
In Silico Design Principles for Rational Compound Analogues
In silico (computer-based) design is a cornerstone of modern drug discovery and materials science, allowing for the rational design of analogues. Starting with a lead compound like this compound, new molecules can be designed and evaluated virtually to optimize specific properties. This approach has been successfully used in designing various benzofuran derivatives for therapeutic applications. researchgate.netnih.gov
The design process often follows these principles:
Scaffold Hopping and Modification: The core benzofuran structure can be replaced by other heterocyclic systems, or the existing scaffold can be modified. For instance, introducing substituents on the benzene ring can alter electronic properties and steric profiles.
Functional Group Modification: The aminopropyl side chain is a key area for modification. The length of the alkyl chain can be varied, or the primary amine can be converted to a secondary or tertiary amine, or an amide, to fine-tune properties like basicity and hydrogen bonding capacity.
Structure-Activity Relationship (SAR) Studies: By creating a virtual library of analogues and calculating their properties (e.g., binding affinity to a biological target, electronic properties), researchers can build models that relate structural changes to changes in activity. This has been explored for various benzofuran derivatives to enhance their biological effects. mdpi.comnih.gov
For example, a research effort to design novel antiproliferative agents involved creating hybrids of different molecular structures to improve their therapeutic potential. mdpi.com Similarly, in silico methods have guided the design of benzo[d]thiazol-2-amine derivatives as potential anti-inflammatory agents. researchgate.net
Table 2: Guiding Principles for Analogue Design
| Design Strategy | Target Property | Example Modification | Rationale |
| Ring Substitution | Modulate Electronic Effects & Solubility | Add methoxy (B1213986) (-OCH3) or halogen (-Br, -Cl) groups to the benzene ring. | Methoxy groups are electron-donating, increasing ring reactivity. Halogens are electron-withdrawing and can enhance binding interactions. |
| Side Chain Alteration | Modify Basicity & Lipophilicity | Convert the primary amine to a cyclic amine (e.g., piperidine). | Alters pKa, hydrogen bonding potential, and overall shape, which can impact biological target engagement. |
| Isosteric Replacement | Retain Biological Activity with Improved Properties | Replace the benzofuran ring with a similar structure like benzothiazole. | Can improve metabolic stability or patentability while maintaining key binding interactions. |
Intermolecular Interaction Analysis
The way molecules interact with each other and with their environment governs their physical properties (like melting point and solubility) and their biological activity. For this compound, the key interactions are hydrogen bonding and aromatic stacking.
Hydrogen Bonding Network Analysis (if applicable)
Hydrogen bonding is a critical intermolecular force for this molecule due to the presence of the primary amine group (-NH2). The amine group contains two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor .
This dual capability allows this compound to form extensive hydrogen bonding networks:
With Itself: In a pure sample, molecules can form hydrogen bonds with each other, influencing the substance's physical state and properties.
With Other Molecules: In a biological context, the amine group can form crucial hydrogen bonds with amino acid residues (like aspartate or glutamate) in protein binding sites. evitachem.com This is a common interaction mode for amine-containing drugs.
While a crystal structure of this specific compound is not available to confirm the exact network, studies on related structures, such as 1-benzofuran-2,3-dicarboxylic acid, demonstrate the profound impact of hydrogen bonding on forming one-dimensional chains and even complex three-dimensional chiral architectures in the solid state. nih.gov
Analysis of Aromatic Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonds, other non-covalent interactions play a significant role, particularly those involving the flat, aromatic benzofuran ring.
π-π Stacking: The electron-rich π-systems of aromatic rings can interact with each other through π-π stacking. In a crystal or when binding to a protein, the benzofuran ring of one molecule can stack parallel to another aromatic ring (either from another molecule of the same type or an aromatic amino acid like phenylalanine, tyrosine, or tryptophan). Crystallographic studies of 1-benzofuran-2,3-dicarboxylic acid have shown that π-π stacking interactions are important in organizing the molecules into a layered structure. nih.gov
Cation-π Interactions: If the amine group becomes protonated (forming -NH3+), it can form a strong non-covalent bond with the face of an aromatic ring. This cation-π interaction is a powerful force in molecular recognition and ligand-receptor binding.
These varied intermolecular forces collectively define the supramolecular chemistry of this compound, dictating its behavior from the macroscopic to the molecular level.
Research on Chemical Derivatives and Analogues
Design Principles for Structural Modifications
The design of new analogues of 3-(1-benzofuran-2-yl)propan-1-amine is guided by established principles of medicinal chemistry, focusing on the systematic alteration of its core components: the benzofuran (B130515) ring and the propanamine side chain.
Systematic Variation of Substituents on the Benzofuran Ring
The benzofuran nucleus, a fusion of a benzene (B151609) and a furan (B31954) ring, offers multiple positions for substitution. nih.govnih.gov Introducing various substituents at specific points on this ring system can significantly influence the molecule's chemical and physical properties. nih.govtaylorandfrancis.com
Common modifications include the introduction of:
Halogens: Halogen atoms, due to their hydrophobic and electronic properties, are often incorporated. Their position on the N-phenyl ring of benzofuran derivatives has been shown to be crucial for cytotoxic activity, with para-substitution often yielding maximal activity. nih.gov
Electron-donating and Electron-withdrawing Groups: The electronic nature of substituents impacts the reactivity and stability of the benzofuran ring. Electron-donating groups on salicylaldehydes, used as precursors, have been observed to result in higher yields of benzofuran derivatives. acs.org Conversely, electron-withdrawing groups on the phenyl ring can decrease the yield of certain benzofuran products. nih.gov Theoretical studies have also been employed to understand how substituents like bromine, iodine, and hydroxyl groups affect the stability and reactivity of related benzofused heterocyclic systems. researchgate.net
Aryl and Heteroaryl Groups: Palladium-catalyzed C-H arylation allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, enabling the creation of a diverse set of compounds. nih.gov
The following table summarizes the types of substituents and their general effects on the benzofuran ring:
| Substituent Type | Example(s) | General Effect on Chemical Properties |
| Halogens | -Cl, -F | Increases hydrophobicity, influences electronic properties. nih.govtaylorandfrancis.com |
| Electron-donating | -OCH3 | Can increase reaction yields in certain synthetic routes. acs.org |
| Electron-withdrawing | -NO2 | Can decrease reaction yields in certain synthetic routes. nih.govcapes.gov.br |
| Alkoxy/Alkyl | -OCH3, -CH3 | Alters lipophilicity and molecular volume. mdpi.com |
| Aryl/Heteroaryl | Phenyl, Pyridyl | Creates structural diversity for screening. nih.govnih.gov |
Alterations to the Propanamine Side Chain (e.g., Chain Length, Branching, Nitrogen Substitution)
Modifications to the propanamine side chain are crucial for fine-tuning the chemical behavior of the molecule. These alterations can include:
Chain Length: Varying the length of the alkyl chain separating the benzofuran ring and the amine group can impact how the molecule interacts with biological targets.
Branching: Introducing branching, such as a methyl group on the carbon adjacent to the nitrogen (alpha-methyl), creates a chiral center and can influence stereospecific interactions. The synthesis of 1-(1-benzofuran-2-yl)propan-2-amine, an isomer of the parent compound, is an example of this type of modification. nih.gov
Nitrogen Substitution: The primary amine of the propanamine side chain is a key site for modification. Substitution on the nitrogen atom can range from simple alkyl groups to more complex cyclic structures. For instance, N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine is a derivative with a secondary amine. chemscene.com The amine group can act as a nucleophile in various reactions, allowing for further functionalization. evitachem.com
Synthetic Strategies for Analogue Libraries
To efficiently explore the chemical space around this compound, chemists employ strategies that allow for the rapid generation of diverse sets of related compounds, known as analogue libraries.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for creating large libraries of compounds. These approaches involve the systematic combination of a small number of starting materials in all possible combinations to generate a large number of products. For instance, a modular synthetic route involving C-H arylation and transamidation has been developed to produce a wide range of benzofuran-2-carboxamides, demonstrating the potential for generating structurally diverse collections for screening. nih.gov Diversity-oriented synthesis has also been used to prepare libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds, using commercially available building blocks to achieve variation in physicochemical properties. acs.org
Scaffold Hopping and Bioisosteric Replacement (Focusing on chemical structure changes)
Scaffold hopping is a design strategy where the core structure (scaffold) of a molecule is replaced with a different, but functionally similar, scaffold. This can lead to compounds with improved properties. For example, the benzofuran scaffold itself can be considered a "bioisostere" of the indole (B1671886) ring found in many biologically active tryptamines. nih.govresearchgate.net This replacement of the indole's nitrogen with an oxygen atom to form a benzofuran can alter the molecule's interaction with biological targets. nih.gov
The table below illustrates some common bioisosteric replacements relevant to the benzofuran scaffold and its side chains:
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl Ring | Pyridyl, Thiophene (B33073), Naphthalene | Alter electronic properties, improve metabolic stability. wikipedia.orgrsc.org |
| Hydrogen Atom | Fluorine, Deuterium | Block metabolic oxidation, modulate pKa. cambridgemedchemconsulting.com |
| Amide Group | Trifluoroethylamine, Triazole, Oxadiazole | Increase metabolic stability, mimic hydrogen bonding. drughunter.com |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Improve cell permeability and bioavailability. |
Impact of Structural Changes on Chemical Behavior
The structural modifications discussed above have a profound impact on the chemical behavior of the resulting analogues.
Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the benzofuran ring alters the electron density of the aromatic system. This can influence the molecule's reactivity in electrophilic aromatic substitution reactions and its ability to participate in charge-transfer interactions. researchgate.net
Stereochemistry: The introduction of chiral centers, for example by branching the propanamine side chain, can lead to stereoisomers (enantiomers or diastereomers) which may exhibit different chemical and physical properties.
Lipophilicity and Solubility: The addition of hydrophobic groups (e.g., halogens, alkyl chains) will increase the molecule's lipophilicity, which can affect its solubility in different solvents and its ability to cross lipid membranes. Conversely, the introduction of polar groups can increase hydrophilicity.
Reactivity: Modifications to the propanamine side chain, such as N-alkylation, can alter the nucleophilicity of the nitrogen atom, affecting its participation in chemical reactions. evitachem.com
Influence on Reaction Pathways and Selectivity
The chemical behavior of this compound derivatives is intricately linked to the nature of substituents on both the benzofuran ring and the propanamine side chain. These modifications can dictate the course of chemical reactions, leading to different products with varying degrees of selectivity.
The reactivity of the benzofuran nucleus itself is a key factor. The benzofuran ring can undergo electrophilic substitution, with the position of attack being influenced by the existing substituents. For instance, the electronic properties of groups on the benzene portion of the benzofuran can direct incoming electrophiles to specific positions. researchgate.net Furthermore, the C-2 and C-3 positions of the furan ring are susceptible to various transformations. The C-2 proton of a benzofuran can be selectively removed through metallation, allowing for the introduction of various electrophiles at this position. researchgate.net
The synthesis of substituted benzofurans, which can serve as precursors to analogues of this compound, has been a subject of extensive research. Regioselective synthesis of benzofuranones, which can be converted to substituted benzofurans, has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This method allows for programmable substitution at any position on the benzofuran ring, offering a powerful tool to create a diverse range of analogues. Another approach involves the palladium-catalyzed intramolecular cyclization of o-alkenylphenols, providing a route to C2-substituted benzofurans. mdpi.com The choice of catalyst and reaction conditions in these synthetic strategies is crucial for achieving high regioselectivity. For example, in the synthesis of 3-acylbenzofurans, the use of phenolic phosphonium (B103445) salts can lead to a mixture of regioisomers, while careful optimization can favor the formation of a single isomer.
The amine functionality of the propanamine side chain also plays a pivotal role in directing reaction pathways. The nitrogen atom can act as a nucleophile, participating in reactions such as acylation, alkylation, and arylation. The nature of the substituent on the nitrogen atom can influence its nucleophilicity and steric hindrance, thereby affecting reaction rates and outcomes. For instance, N-acetylation of a related benzofuran derivative was achieved in a three-step synthetic sequence involving a Fischer indole synthesis, Witkop indole oxidation, and a Claisen-Schmidt condensation. mdpi.com The presence of the N-acetyl group can alter the reactivity of the molecule in subsequent transformations.
Intramolecular cyclization reactions of 3-(benzofuran-2-yl)propylamine derivatives are also influenced by the substituents. Depending on the reaction conditions and the nature of the substituents, cyclization can occur to form new heterocyclic rings. For example, rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones has been used to synthesize benzofurans, where the reaction pathway is dependent on the linker between the cyclohexadienone and the triazole moiety. mdpi.com
Table 1: Influence of Synthetic Methods on Regioselectivity of Benzofuran Derivatives
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Regioselectivity |
| Reaction of 3-hydroxy-2-pyrones with nitroalkenes | 3-Hydroxy-2-pyrones, Nitroalkenes | - | Programmable substitution at any position |
| Palladium-catalyzed intramolecular cyclization | o-Alkenylphenols | Palladium catalyst | C2-substituted benzofurans |
| Rhodium-catalyzed intramolecular transannulation | N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones | Rhodium catalyst | Dependent on linker |
Effects on Spectroscopic Signatures and Analytical Properties
The structural variations in derivatives and analogues of this compound are reflected in their spectroscopic signatures, providing valuable information for their identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of benzofuran derivatives are highly sensitive to the substitution pattern. In the ¹H NMR spectrum, the chemical shifts of the protons on the benzofuran ring and the propanamine side chain provide key structural information. For example, in a study of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and its N-ethyl analogue, the aliphatic region of the ¹H NMR spectrum showed significant differences, allowing for their distinction. dea.gov The chemical shifts of aromatic protons are influenced by the electronic effects of substituents on the benzene ring.
In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the benzofuran skeleton and the side chain are diagnostic. For instance, the chemical shifts of the carbonyl carbon in N-acetylated derivatives appear in a characteristic downfield region. mdpi.com The chemical shifts of the carbons in the furan ring (C-2 and C-3) are particularly sensitive to substitution at these positions.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Benzofuran Derivatives
| Proton | N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide mdpi.com | 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine dea.gov |
| NH | 11.07 (s) | - |
| Aromatic CH | 8.22 (d), 7.96 (d), 7.86 (d), 7.78 (br s), 7.61 (br s), 7.19 (t) | - |
| Methoxy (B1213986) CH₃ | - | 3.8-3.9 (s) |
| Methylene CH₂ | 3.85 (m), 3.70 (m) | 3.31 (m) |
| N-Methyl CH₃ | 2.14 (s) | 2.90 (s), 2.91 (s) |
Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of these compounds. In electrospray ionization tandem mass spectrometry (ESI-MS/MS) of 2-aroylbenzofuran derivatives, characteristic fragment ions are observed, which can be used for structural elucidation. nih.gov The fragmentation pathways are often influenced by the nature and position of substituents. For instance, the elimination of radicals such as •Br and •Cl is diagnostic for the presence of halogen atoms on the aromatic ring, while the loss of •CH₃ and CH₂O can indicate a methoxy group. nih.gov
The fragmentation of the propanamine side chain is also informative. For 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and its N-ethyl analogue, the base peak in the mass spectrum was at m/z 58, corresponding to the iminium ion formed by cleavage of the Cα-Cβ bond of the side chain. dea.gov However, the relative intensities of other fragment ions differed significantly between the two compounds, allowing for their differentiation. dea.gov
The study of these spectroscopic properties is essential not only for confirming the structure of newly synthesized derivatives but also for understanding their chemical behavior and potential applications.
Advanced Applications in Chemical Sciences Non Clinical, Non Biological
Role as Synthetic Intermediates for Complex Molecule Construction
The structural features of 3-(1-benzofuran-2-yl)propan-1-amine, namely the reactive benzofuran (B130515) ring and the primary amine functionality, position it as a valuable intermediate in the synthesis of more elaborate chemical structures.
Building Blocks in Total Synthesis of Macrocycles or Polycyclic Systems
While specific examples detailing the use of this compound in the total synthesis of macrocycles or polycyclic systems are not extensively documented, the benzofuran core itself is a well-established component in the construction of such complex molecules. The inherent reactivity of the benzofuran system allows for various synthetic transformations, making it a versatile starting point for the assembly of larger, more intricate frameworks.
The amine group in this compound provides a convenient handle for a variety of coupling reactions. This primary amine can readily undergo reactions such as amidation, alkylation, and reductive amination, allowing for its incorporation into larger molecular scaffolds. For instance, it could be envisaged as a key fragment in the synthesis of macrocyclic peptides or polycyclic alkaloids where a benzofuran moiety is desired for its specific steric or electronic contributions.
The general strategy would involve the strategic functionalization of the benzofuran ring, followed by the utilization of the amine group to cyclize or append additional ring systems. The three-carbon linker between the benzofuran and the amine group also offers conformational flexibility, which can be a crucial design element in the synthesis of macrocycles with specific binding properties.
Precursors for Advanced Organic Materials
The development of advanced organic materials with tailored properties is a rapidly growing field of research. This compound serves as a promising precursor for such materials due to the combined presence of the electron-rich benzofuran system and the reactive amine functionality.
The benzofuran moiety can be chemically modified to tune the electronic properties of the resulting material. For example, the introduction of electron-donating or electron-withdrawing groups onto the benzofuran ring can alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can influence the material's conductivity, photophysical properties, and charge transport characteristics.
The primary amine group can be utilized for polymerization reactions or for grafting the benzofuran unit onto a polymer backbone. This allows for the creation of hybrid materials that combine the desirable properties of the benzofuran core with the processability and mechanical stability of a polymer.
Potential in Materials Science
The unique photophysical and electronic properties of the benzofuran ring system make it an attractive component for various applications in materials science. This compound, as a functionalized benzofuran derivative, is well-suited for exploration in this context.
Precursors for Organic-Electronic Materials
Organic-electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), rely on the controlled transport of charge through organic molecules. The benzofuran core is known to exhibit semiconducting properties, and its derivatives have been investigated for their potential in these applications.
The synthesis of novel benzofuran-containing polymers and small molecules for use in organic electronics is an active area of research. This compound can serve as a monomer or a building block in the synthesis of such materials. The amine group can be used to link benzofuran units together or to attach them to other conjugated systems, thereby creating extended π-conjugated networks that are essential for efficient charge transport.
Components in Fluorescent Materials
Many benzofuran derivatives exhibit interesting fluorescent properties, making them suitable for applications such as fluorescent probes, sensors, and emitting layers in OLEDs. The fluorescence of these compounds arises from the π-conjugated system of the benzofuran ring.
The photophysical properties of benzofuran-based fluorophores can be fine-tuned by chemical modification. The introduction of the aminopropyl group in this compound can influence the fluorescence quantum yield and the emission wavelength of the molecule. Furthermore, the amine group can be used to attach the benzofuran fluorophore to other molecules or surfaces, enabling the development of targeted fluorescent labels or sensors.
Research into novel benzofuran-based fluorescent dyes is ongoing, with a focus on improving their brightness, photostability, and sensitivity to their environment. The versatile synthetic chemistry of this compound makes it an attractive starting material for the development of new and improved fluorescent materials.
Polymer Chemistry Applications
While specific evidence for the use of this compound in polymer chemistry is limited, its bifunctional nature (possessing both a polymerizable group precursor and a functional benzofuran unit) suggests significant potential in this area.
The primary amine group can be readily converted into a variety of polymerizable functionalities, such as an acrylamide (B121943) or a methacrylamide. Copolymerization of these benzofuran-containing monomers with other vinyl monomers could lead to the synthesis of polymers with tailored properties. For example, the incorporation of the benzofuran moiety could enhance the thermal stability, refractive index, or photophysical properties of the resulting polymer.
Furthermore, the amine group can be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polymers with a benzofuran end-group. Such polymers could find applications in drug delivery or as functional biomaterials. The development of new polymerization methodologies and the exploration of novel monomer designs based on this compound are promising avenues for future research in polymer chemistry.
Applications in Analytical Chemistry
The structural characteristics of this compound make it relevant to analytical chemistry in two primary ways: as a molecule to be analyzed via derivatization and as a potential standard for method development.
Derivatization Reagents for Enhanced Detection or Separation
In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a common strategy to improve the analytical performance for compounds that have poor detection characteristics or chromatographic behavior. Primary amines, such as the one present in this compound, often lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with common UV-Vis or fluorescence detectors.
The primary amine group is highly reactive and can be readily tagged with a variety of derivatizing agents to enhance detectability. Common reagents for this purpose include:
Dansyl Chloride: Reacts with the primary amine to yield a highly fluorescent sulfonamide derivative.
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms a carbamate (B1207046) derivative that exhibits strong UV absorbance and fluorescence.
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.
While the compound itself is not a derivatization reagent, its benzofuran moiety is a structural motif found in some custom-designed labeling agents. The inherent fluorescence of the benzofuran ring system, although potentially weak, could be exploited or modified in derivatives to create novel analytical reagents. However, the primary role of this compound in this context is as an analyte that is a prime candidate for derivatization to enable its sensitive detection and accurate quantification.
Standards for Analytical Method Development
The development and validation of any new analytical method require the use of pure, well-characterized reference standards. A high-purity sample of this compound would serve as an essential analytical standard for several purposes:
Method Development: It would be used to optimize chromatographic conditions (e.g., mobile phase composition, column type, flow rate) and detector settings for its specific analysis.
System Suitability: In a quality control environment, the standard would be injected to verify that the analytical system is performing correctly before running samples.
Identification and Quantification: The retention time and spectral data of the standard would be used to confirm the identity of the compound in unknown samples. A calibration curve generated from standards of known concentration would be used to accurately quantify the amount of the compound present.
For instance, if this compound were an intermediate in a multi-step synthesis, an analytical method would be required to monitor the reaction's progress and determine the purity of the product. The reference standard would be indispensable for validating the accuracy, precision, and linearity of such a method.
Catalytic Applications of Derivatives
The functional groups within this compound provide potential for its derivatives to be used in both organometallic and organocatalytic systems.
Ligands in Organometallic Catalysis
The development of novel ligands is a cornerstone of organometallic catalysis. Ligands bind to a central metal atom, modifying its electronic and steric properties to control the activity, selectivity, and stability of the resulting catalyst. This compound possesses two potential coordination sites: the lone pair of electrons on the nitrogen atom of the amine and the oxygen atom within the furan (B31954) ring.
This structure allows it to potentially act as a bidentate N,O-ligand. Such ligands can form stable chelate rings with a metal center, creating a well-defined catalytic environment. Amine-containing ligands are crucial in a variety of metal-catalyzed reactions. wayne.edu Derivatives of this compound could be synthesized to fine-tune the ligand's properties for specific catalytic applications, such as:
Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig amination) where the ligand stabilizes the active palladium species.
Asymmetric catalysis: Chiral versions of the ligand, derived from a chiral synthesis of the parent amine, could be used to induce enantioselectivity in reactions, producing one enantiomer of a chiral product in excess.
While the direct application of this specific compound as a ligand is not widely documented, its structural motifs are highly relevant to modern ligand design.
Organocatalytic Systems (if applicable)
Organocatalysis is a branch of catalysis that uses small organic molecules, free of metals, to accelerate chemical reactions. Primary amines are a well-established class of organocatalysts. They can react with carbonyl compounds (aldehydes and ketones) to reversibly form nucleophilic enamines or iminium ions.
Enamine Catalysis: The primary amine of this compound could catalyze reactions such as Michael additions or α-alkylation of aldehydes and ketones.
Iminium Catalysis: The formation of an iminium ion can activate α,β-unsaturated carbonyls towards nucleophilic attack.
The benzofuran portion of the molecule would act as a bulky substituent that could influence the stereochemical outcome of the reaction, a critical factor in asymmetric organocatalysis. Research has shown that organocatalytic reactions can be successfully performed on benzofuran-based structures, highlighting the compatibility of this heterocyclic system with such catalysis. rsc.org Therefore, this compound represents a potential scaffold for the development of novel organocatalysts.
Future Directions and Emerging Research Avenues
Development of More Efficient and Atom-Economical Synthetic Routes
The pursuit of green and efficient chemical manufacturing is a driving force in modern synthetic chemistry. primescholars.comfrontiersin.org For a molecule like 3-(1-benzofuran-2-yl)propan-1-amine, whose derivatives hold potential therapeutic value, optimizing its synthesis is a critical step toward practical application. nih.govlbp.world
Traditional batch synthesis of complex molecules like amines and benzofuran (B130515) derivatives often faces challenges in scalability, safety, and consistency. nih.gov Flow chemistry, or continuous processing, offers a compelling alternative by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govrsc.org
The application of continuous flow processing to the synthesis of amines has demonstrated significant advantages, including enhanced safety when handling volatile reagents, improved heat and mass transfer, and greater process control, leading to higher yields and purity. nih.govacs.org For instance, the amination of alkyl halides and the reductive amination of ketones have been successfully translated to continuous flow systems. acs.orglibretexts.org Similarly, the synthesis of benzofuran cores, which often requires transition-metal catalysis, can be intensified in flow reactors, allowing for safe operation at elevated temperatures and pressures that would be hazardous on a large batch scale. nih.govacs.org
A hypothetical flow process for synthesizing this compound could involve a multi-step sequence where the formation of the benzofuran ring and the subsequent elaboration and amination of the side chain are "telescoped" together, minimizing intermediate work-up and purification steps. rsc.org
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Amine Synthesis
| Parameter | Conventional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Handling of volatile amines and high-pressure reactions pose scale-up risks. nih.gov | Enhanced safety through smaller reaction volumes and better temperature/pressure control. nih.gov |
| Efficiency | Can be limited by mass transfer and long reaction times. nih.gov | Improved productivity and consistency through process intensification. rsc.org |
| Scalability | Often difficult and requires significant process redesign. nih.gov | More straightforward scale-up by running the system for longer or in parallel. |
| Purification | Frequently requires multiple, separate work-up and isolation steps. | Potential for in-line extraction, separation, and purification. rsc.org |
| Waste | Can generate significant solvent and reagent waste. | Reduced waste through minimized solvent use and higher efficiency. rsc.org |
This table presents a generalized comparison based on established principles of flow chemistry applied to amine and heterocyclic synthesis.
The optimization of chemical reactions is a complex, multi-variable problem that traditionally relies on expert intuition and extensive experimentation. bohrium.comnih.gov Machine learning (ML) is emerging as a powerful tool to navigate this complexity, predict reaction outcomes, and suggest optimal conditions with significantly fewer experiments. beilstein-journals.orgduke.edu
For the synthesis of this compound, ML algorithms could be employed to:
Predict Optimal Conditions: By training on databases of known benzofuran and amine syntheses, an ML model can predict the best combination of catalyst, solvent, temperature, and reagents for a novel variant of the reaction. beilstein-journals.orgibm.com
Guide Route Design: Retrosynthesis AI tools can propose novel and more efficient synthetic pathways to the target molecule. chemcopilot.comnih.gov
Accelerate Optimization: Active learning or Bayesian optimization workflows can intelligently guide experimentation. nih.govduke.edu Starting with a small set of initial experiments, the algorithm suggests the next set of conditions most likely to improve the yield or selectivity, rapidly converging on the optimal protocol. bohrium.comresearchgate.net
Table 2: Illustrative Application of a Bayesian Optimization Workflow
| Iteration | Parameters Varied | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|
| 1 (Initial) | Catalyst A, T=80°C, 12h | - | 45 |
| 2 (Initial) | Catalyst B, T=100°C, 8h | - | 62 |
| 3 (Model Suggestion) | Catalyst B, T=110°C, 10h | 75 | 78 |
This is a hypothetical data table illustrating how a machine learning model iteratively suggests experiments to optimize reaction yield. Actual results would depend on the specific reaction and model.
The integration of ML with automated robotic platforms represents the future of chemical synthesis, enabling high-throughput experimentation and autonomous discovery of optimal reaction conditions. nih.gov
Unconventional Reactivity and Novel Transformations
Beyond optimizing existing routes, future research will likely focus on discovering novel chemical reactions to construct and functionalize the this compound scaffold, driven by emerging technologies in catalysis.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions. researchgate.netnih.govacs.org This strategy offers a powerful way to forge C-C and C-heteroatom bonds that are difficult to access through traditional methods. acs.org
For the benzofuran core, photoredox catalysis opens up new avenues for direct C-H functionalization, allowing for the introduction of substituents onto the ring without pre-functionalized starting materials. nih.govnumberanalytics.com For example, photoredox-mediated reactions could potentially be used to:
Directly couple alkyl fragments to the benzofuran ring. nih.gov
Facilitate novel cycloadditions to build the dihydrobenzofuran core, which can then be converted to the desired benzofuran. nih.gov
Synthesize complex benzofuran derivatives using light-induced, metal-free cyclization reactions. researchgate.net
The application of photoredox catalysis could lead to unprecedented transformations of the this compound structure, enabling late-stage functionalization to rapidly generate diverse libraries of analogues for biological screening.
Electrochemistry provides a sustainable and powerful platform for performing oxidation and reduction reactions using electrons as traceless reagents, thereby avoiding the need for stoichiometric chemical oxidants or reductants. primescholars.comacs.org This aligns perfectly with the principles of green chemistry. primescholars.com
The synthesis of both the benzofuran ring and the amine functional group are amenable to electrochemical methods:
Benzofuran Synthesis: Electrochemical oxidation of catechols or phenols followed by cyclization offers a direct route to the benzofuran core under mild, metal-free conditions. nih.govacs.org The combination of electrochemistry with continuous flow systems has been shown to be a green and highly efficient method for producing halogenated benzofurans. acs.org
Amine Synthesis: The electrochemical oxidation of existing amines to other nitrogen-containing functional groups, or the reductive amination of carbonyl compounds, represents a sustainable pathway in amine chemistry. acs.orgresearchgate.netacs.org
Future research could focus on developing a fully electrochemical or a hybrid photoelectrochemical route to this compound, significantly reducing the environmental footprint of its synthesis.
Table 3: Comparison of Catalytic Strategies for Benzofuran Synthesis
| Strategy | Key Advantages | Potential Application to Target Compound |
|---|---|---|
| Traditional (e.g., Pd-catalyzed) | Well-established, broad substrate scope. nih.gov | Standard method for coupling and cyclization to form the benzofuran ring. organic-chemistry.orgrsc.org |
| Photoredox Catalysis | Mild conditions, unique radical reactivity, C-H functionalization. nih.govacs.org | Late-stage modification of the benzofuran core or novel cyclization strategies. researchgate.netnih.gov |
| Electrochemistry | Sustainable (reagentless), high selectivity, mild conditions. primescholars.comacs.org | Green synthesis of the benzofuran ring from phenol (B47542) precursors. nih.govacs.org |
This table summarizes the key features of different catalytic approaches relevant to the synthesis of benzofuran-containing molecules.
Integration into Advanced Chemical Technologies
The unique structure of this compound, combining a rigid, electron-rich heterocyclic core with a flexible, functional amine chain, makes it an interesting candidate for applications beyond pharmaceuticals. Benzofuran derivatives are already being investigated for their potential use in advanced materials. rsc.orgnumberanalytics.com Future research could explore the integration of this specific compound into:
Organic Electronics: The benzofuran moiety is a known structural element in organic materials used in technologies like transistors. rsc.org
Chemical Sensors: The amine group can be functionalized to act as a binding site for specific analytes, while the benzofuran core could serve as a fluorescent reporter.
Catalysis: Benzofuran-based ligands are being explored for their role in various catalytic reactions. numberanalytics.com The amine side chain could be used to anchor the molecule to a solid support, creating a recyclable catalyst system.
The exploration of these emerging avenues will not only expand the utility of this compound but also drive innovation in synthetic chemistry and materials science.
High-Throughput Synthesis and Screening Methodologies
The discovery of novel applications for benzofuran derivatives is increasingly driven by high-throughput screening (HTS) of large compound libraries. acs.org HTS allows for the rapid testing of thousands of compounds, and its application to libraries containing this compound and its analogues could accelerate the identification of new bioactive agents. For instance, HTS has been successfully used to identify benzofuran derivatives as inhibitors of the mTOR signaling pathway, a key target in oncology. nih.govnih.gov
The development of modular synthetic routes is crucial for generating the diverse collections of compounds needed for these screening campaigns. chemrxiv.orgmdpi.com Strategies combining techniques like C-H arylation and transamidation enable the creation of elaborate benzofuran-2-carboxamides, demonstrating a pathway to highly diversified molecular libraries from a common benzofuran core. chemrxiv.orgmdpi.com Future efforts will likely focus on adapting these and other synthetic methods to automated platforms, enabling the rapid generation of thousands of unique derivatives of this compound for large-scale screening.
Table 1: High-Throughput Methodologies in Benzofuran Research
| Methodology | Description | Application Example | Relevant Findings |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Identification of benzofuran-based inhibitors of the Akt/mTOR signaling pathway. nih.gov | Led to the discovery of compounds with enhanced cytotoxicity, which were shown to bind directly to mTORC1 and inhibit its kinase activity. nih.gov |
| High-Content Screening (HCS) | An image-based screening method that provides data on cell morphology, and protein location. | Analysis of cellular responses to benzofuran derivatives using techniques like multiplexed immunofluorescence and cell painting. cuanschutz.edu | Enables multiparametric analysis of a compound's effect, offering deeper insights into its mechanism of action. cuanschutz.edu |
| Combinatorial Synthesis | Automated synthesis of a large number of different but structurally related molecules. | Generation of a 45-compound library to explore the anti-HCV activity of a benzofuran scaffold. acs.org | Optimized the benzofuran scaffold to produce potent inhibitors (EC50 < 100 nM) with low cytotoxicity. acs.org |
| DNA-Encoded Library (DEL) Technology | Synthesizing and screening vast collections of compounds, each tagged with a unique DNA barcode. | Could be adapted to screen for benzofuran derivatives that bind to specific protein targets. | Allows for the screening of billions of compounds simultaneously, vastly expanding the chemical space explored. |
Smart Materials with Tunable Chemical Properties
The unique electronic and photophysical properties of the benzofuran ring system make it a promising candidate for the development of "smart materials." numberanalytics.com These are materials designed to respond to external stimuli, with properties that can be reversibly changed. Benzofuran derivatives are being explored for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic phototransistors (OPTs). acs.orgacs.org
A significant area of research involves creating multifunctional materials that combine high charge-carrier mobility with strong luminescence. acs.orgnih.gov For example, a benzo mdpi.comeurekalert.orgthieno[3,2-b]benzofuran (BTBF) derivative has been synthesized that exhibits both high mobility (0.181 cm² V⁻¹ s⁻¹) and strong blue light emission in OLED devices. acs.orgnih.gov The this compound scaffold offers an intriguing platform for such materials. The terminal amine group provides a reactive handle for polymerization or for grafting the molecule onto surfaces, allowing for the fine-tuning of the material's bulk properties.
Table 2: Potential Applications of Benzofuran Derivatives in Smart Materials
| Application Area | Description | Rationale for Benzofuran Use |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Devices that emit light when an electric current is passed through a thin film of organic compounds. | The fused aromatic system of benzofuran can be modified to tune the emission color and improve efficiency and stability. acs.org |
| Organic Field-Effect Transistors (OFETs) | Transistors that use an organic semiconductor in their channel. | Benzofuran derivatives can be designed to have high charge-carrier mobility and good processability for creating flexible electronics. acs.orgacs.org |
| Chemical Sensors | Materials that change their optical or electronic properties in the presence of a specific analyte. | The amine group on this compound could act as a binding site, with the benzofuran core reporting the binding event via a change in fluorescence. |
| Renewable Energy Systems | Use in applications like organic photovoltaics (OPVs). | Benzofuran derivatives containing a thiophene (B33073) ring have been shown to be crucial in building highly efficient organic photovoltaics. acs.orgnih.gov |
Addressing Challenges and Identifying Opportunities in Benzofuran Research
Despite significant progress, several challenges remain in the field. Overcoming these hurdles will unlock new opportunities for fundamental research and technological development.
Overcoming Stereochemical Control Challenges
For many biological applications, the specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is critical. The synthesis of a single, desired stereoisomer of a chiral compound like (1S)-1-(1-benzofuran-2-yl)propan-1-amine, while excluding others, is a significant synthetic challenge. evitachem.com Research has highlighted the difficulties in controlling stereochemistry in related fused heterocyclic systems. acs.org Future work must focus on developing novel asymmetric catalysts and chiral auxiliaries that can direct the formation of specific stereoisomers with high selectivity. numberanalytics.com Success in this area is paramount, as different stereoisomers can have vastly different biological activities and properties.
Efficient Synthesis of Highly Functionalized Derivatives
The ability to create a wide variety of structurally diverse benzofuran derivatives is essential for exploring their full potential. eurekalert.org While classical synthesis methods exist, there is a need for more efficient, versatile, and environmentally benign strategies. numberanalytics.comacs.org Recent advancements are addressing this need through innovative reaction pathways.
Modern synthetic methods being applied to benzofurans include:
Transition Metal-Catalyzed Reactions : Catalysts based on palladium, copper, nickel, and rhodium have enabled powerful new ways to construct and functionalize the benzofuran ring. numberanalytics.comacs.orgnih.gov This includes cross-coupling reactions and C-H activation, which allows for direct functionalization of the benzofuran core. mdpi.comnumberanalytics.com
Multicomponent Reactions : These reactions allow for the synthesis of complex benzofurans in a single step from three or more starting materials, offering high efficiency. numberanalytics.comresearchgate.net
Photochemical Reactions : Light-induced reactions provide unique pathways to functionalize the benzofuran ring and create complex molecular architectures. mdpi.comnumberanalytics.com
A recently developed technique enables the synthesis of highly substituted benzofurans from readily available starting materials through a process of molecular rearrangement and substituent migration, achieving good yields without damaging functional groups. eurekalert.org Applying these advanced methods to the this compound scaffold will facilitate the creation of novel derivatives with tailored properties.
Table 3: Comparison of Modern Benzofuran Synthesis Strategies
| Synthetic Strategy | Key Features | Advantages |
|---|---|---|
| Transition Metal Catalysis (e.g., Pd, Cu, Ni) | Employs metal catalysts to facilitate bond formation, such as C-H activation and cross-coupling. mdpi.comnumberanalytics.comacs.org | High efficiency, broad substrate scope, allows for the formation of complex structures. mdpi.comnumberanalytics.com |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form a final product that contains portions of all reactants. numberanalytics.com | High atom economy, operational simplicity, rapid generation of molecular diversity. numberanalytics.comresearchgate.net |
| Iodine-Mediated Cyclization | Uses hypervalent iodine reagents to promote the oxidative cyclization of precursors like ortho-hydroxystilbenes. organic-chemistry.org | Metal-free conditions, good to excellent yields. organic-chemistry.org |
| Rearrangement Strategies | Involves the rearrangement of a molecular skeleton, such as a 2-hydroxychalcone, to form the benzofuran ring. nih.gov | Allows for the selective synthesis of different isomers (e.g., 3-formyl vs. 3-acyl benzofurans) by tuning reaction conditions. nih.gov |
Bridging Fundamental Research with Potential Technological Advancements
A key opportunity lies in closing the gap between fundamental synthetic chemistry and tangible technological applications. The development of efficient and controlled synthetic methods (8.4.1, 8.4.2) is the engine that drives discovery. mdpi.com These methods allow chemists to build vast and diverse libraries of molecules based on the this compound scaffold.
By coupling these synthetic advancements with high-throughput screening platforms (8.3.1), researchers can rapidly identify molecules with desirable properties. This integrated approach can accelerate the pipeline from initial concept to a potential product, whether it be a new pharmaceutical agent or a component for an advanced electronic device. eurekalert.org The potential to create multifunctional materials, such as those with combined electronic and luminescent properties, exemplifies this synergy, where a deep understanding of molecular structure and synthesis leads directly to technological innovation. acs.org
Q & A
Q. What validation criteria ensure robustness in analytical methods?
- Methodological Answer :
- Linearity : Calibration curves (R² > 0.99) across 5 concentration levels .
- LOQ/LOD : Signal-to-noise ratios ≥10:1 for quantitation limits .
- Interlab Reproducibility : Cross-validate HPLC-MS results with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
